Chalcone
Overview
Description
Chalcone is an organic compound and an α,β-unsaturated ketone. It is known collectively as chalcones or chalconoids and is widely recognized as bioactive substances, fluorescent materials, and chemical intermediates .
Synthesis Analysis
Chalcones are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. They are active lead molecules in medicinal chemistry for the discovery of new drugs . Researchers have explored new approaches for the synthesis of this compound derivatives, which have revealed an array of pharmacological and biological effects .
Molecular Structure Analysis
The this compound core is composed of two aromatic rings that are linked through a three carbon-α, β-unsaturated carbonyl system, i.e., 1,3-diphenyl-2-propen-1-one derivative . Stereochemically, this compound can exist both trans (E) and cis (Z) isomers, but the Z conformer is most unstable due to steric effects of ring A with carbonyl group .
Chemical Reactions Analysis
Chalcones are structurally one of the most diverse groups of flavonoids and easily allow to cyclize forming flavonoid structure which is an isomeric key step for the skeletal modification of chalcones .
Physical and Chemical Properties Analysis
In chalcones, two aromatic rings and the electrophilic α, β-unsaturated carbonyl system are in continuous conjugation. It may be the reason for their low redox potential, stability, electron transfer reactions and more importantly for its promising biological activities .
Scientific Research Applications
Multifunctional Anticancer Agents
Chalcones and flavones are important in the development of therapeutic agents for cancer therapy. They possess a wide range of anticancer activities through various mechanisms like topoisomerase and MDR channel inhibition, NF-kB pathway targeting, and apoptosis induction. They are known for their in vitro and in vivo anticancer activity, highlighting their potential as multifunctional anticancer agents with convenient synthesis methods (P. P, Remya Rs, N. Ramalakshmi, 2022).
Biogenetic Precursors and Structural Diversity
Chalcones are aromatic ketones and precursors to flavonoids and isoflavonoids, abundant in plants. They serve as active lead molecules in medicinal chemistry, leading to new drug discoveries. The synthesis and biological activities of chalcones, along with their structural diversity and pharmacological importance, are well-reviewed (Aluru Rammohan, J. S. Reddy, G. Sravya, C. N. Rao, G. Zyryanov, 2020).
Broad Pharmacological Properties
Chalcones exhibit significant therapeutic potential as antidiabetic, anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective agents. They have been studiedextensively in both preclinical and clinical settings, revealing their efficacy in treating various conditions, including chronic venous insufficiency and skin conditions. These studies underscore the multifaceted and complex mechanisms through which chalcones act, highlighting their potential in both nutraceutical and pharmaceutical applications (B. Salehi et al., 2021).
Therapeutic and Diagnostic Applications in Neurodegenerative Diseases
Chalcones, particularly in Alzheimer's disease (AD), offer significant potential as therapeutic and diagnostic agents. Their small molecular size, ease of synthesis, and ability to be modified for blood-brain barrier permeability make them promising candidates for developing anti-AD agents, including theranostics (Pritam Thapa et al., 2021).
Patent Review on Therapeutic Applications
Recent patents on chalcone-based compounds highlight their diverse pharmacological activities, including antiproliferative, antidiabetic, anti-infective, and neuroprotective effects. The type and positioning of substituents on the this compound scaffold play a crucial role in determining their biological activity, indicating their potential in medicinal chemistry (Debarshi Kar Mahapatra, Vivek Asati, S. Bharti, 2019).
Spectral, Biological, and Catalytic Applications
This compound and its derivatives show promise in chemotherapeutic applications when administered as metal-based compounds. Their diverse coordination environments and tunable spectral and redox properties make them valuable in medicinal chemistry and catalysis (Jino Johnson, A. Yardily, 2019).
Mechanism of Action
Target of Action
Chalcones, also known as (E)-Chalcones, are bioactive flavonoids that have been implicated in a variety of biological activities. They have demonstrated their ability to modulate a number of cancer cell lines, inhibit pathological microorganisms and parasites, and control signaling molecules and cascades related to disease modification . Chalcones have been shown to inhibit several anticancer targets, including thioredoxin reductase , and tubulin polymerization .
Mode of Action
Chalcones interact with their targets in a multifaceted and complex manner. For instance, chalcone derivatives have been shown to interact with human serum albumin and cyclooxygenase-2 (COX-2), a common target in cancer . The presence of a reactive α,β-unsaturated carbonyl group in chalcones confers upon them a broad range of pharmacological properties .
Biochemical Pathways
Chalcones affect multiple biochemical pathways. They have demonstrated potential in vitro and in vivo activity against cancers via multiple mechanisms, including cell cycle disruption, autophagy regulation, apoptosis induction, and immunomodulatory and inflammatory mediators . They have also been shown to cause significant changes in cell morphology and biochemical/molecular parameters .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of chalcones are crucial for their bioavailability and therapeutic potential. A study on 4-amino-chalcone derivatives investigated their binding with COX-2 and Human Serum Albumin (HSA) using spectroscopic and molecular modeling studies . The ADME/T analysis performed in the study suggested that these derivatives could potentially be used as drugs in the future .
Result of Action
The molecular and cellular effects of chalcones’ action are diverse and significant. They have demonstrated their ability to modulate a number of cancer cell lines, inhibit a number of pathological microorganisms and parasites, and control a number of signaling molecules and cascades related to disease modification . They have also shown potential in vitro and in vivo activity against cancers via multiple mechanisms, including cell cycle disruption, autophagy regulation, apoptosis induction, and immunomodulatory and inflammatory mediators .
Action Environment
Environmental factors can influence the action, efficacy, and stability of chalcones. For instance, the type, position, and nature of substituents within the this compound structure are crucial for their antiviral effectiveness . Additionally, the presence of a disubstituted amino group such as dimethylamino, diethylamino, diarylamino or piperazine, piperidine groups is of abundant significance for the higher extinction coefficient, greater quantum yields and fluorescence with lower ionization potential .
Safety and Hazards
Future Directions
Chalcones are a group of naturally occurring compounds that have biological effects that include anti-inflammatory, anti-cancer, and antibacterial properties. Current chalcone research, including their synthesis, structure–activity relationships, and biological activities, is summarized herein. Along with their toxicity and safety profiles, the prospective usage of chalcones in medicinal research and development is discussed .
Biochemical Analysis
Biochemical Properties
Chalcone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The key enzyme involved in this compound synthesis is this compound synthase (CHS), which catalyzes the first committed step of flavonoid biosynthesis . This involves the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a this compound molecule .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been reported to exhibit a wide range of therapeutic activities, such as anticancer, antioxidants, anti-inflammatory, antihypertensive, antimalarial, antiulcer, antiviral, antiprotozoal, cardiovascular activity, and mutagenic properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can exist both trans (E) and cis (Z) isomers, but the Z conformer is most unstable due to steric effects of ring A with carbonyl group . In chalcones, two aromatic rings and the electrophilic α, β-unsaturated carbonyl system are in continuous conjugation .
Metabolic Pathways
This compound is involved in the metabolic pathways of flavonoid biosynthesis . It interacts with enzymes such as this compound synthase (CHS) and cofactors in the biosynthesis of flavonoids .
Properties
IUPAC Name |
(E)-1,3-diphenylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFBYFPFKXHELB-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873536 | |
Record name | (E)-Chalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS], Solid | |
Record name | Chalcone | |
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Record name | Chalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |
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Boiling Point |
346.50 °C. @ 760.00 mm Hg | |
Record name | Chalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Vapor Pressure |
0.000107 [mmHg] | |
Record name | Chalcone | |
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CAS No. |
614-47-1, 94-41-7 | |
Record name | trans-Chalcone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-47-1 | |
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Record name | Chalcone | |
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Record name | Chalcone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614471 | |
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Record name | 614-47-1 | |
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Record name | Chalcone | |
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Record name | Chalcone | |
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Record name | 2-Propen-1-one, 1,3-diphenyl- | |
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Record name | (E)-Chalcone | |
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Record name | Chalcone | |
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Record name | CHALCONE | |
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Record name | Chalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
57.5 °C | |
Record name | Chalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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